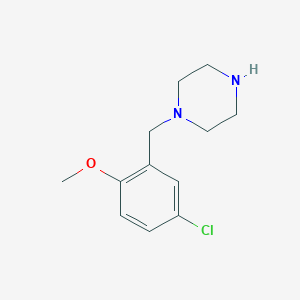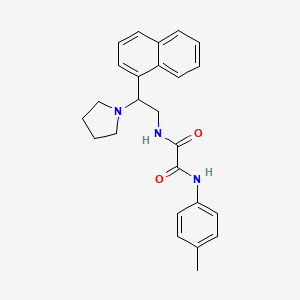
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a pyrimidine derivative that is part of a broader class of chemicals with potential applications in various fields, including medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with dichlorophenyl and pyrimidine moieties have been synthesized and characterized, suggesting a potential relevance to the compound .
Synthesis Analysis
The synthesis of related compounds involves a tandem Aldol condensation-Michael addition process, which is a green and economical approach. For instance, the synthesis of 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) was performed in an aqueous diethylamine medium . This method could potentially be adapted for the synthesis of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single-crystal X-ray structure determination and calculated using DFT B3LYP/6-311G(d,p) method . The electronic spectra and NMR chemical shifts have been calculated and show good correlation with experimental data. These techniques could be applied to determine the molecular structure of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, providing insights into its geometric parameters and electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) studies, which indicate the most reactive sites for electrophilic and nucleophilic attacks . For example, the carbonyl oxygen and certain hydrogen atoms in related compounds are identified as reactive sites. This information is crucial for understanding the chemical behavior of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate in various reactions.
Physical and Chemical Properties Analysis
The physical properties such as densities and viscosities of related compounds have been measured in solutions like 60% DMSO, and thermodynamic parameters such as Gibb’s free energy, entropy change, and enthalpy change have been evaluated . These studies provide a foundation for understanding the solubility, stability, and reactivity of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate under different conditions.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do offer insights into the antibacterial activity of similar pyrimidine derivatives . These compounds have shown in vitro activity against human bacterial flora, suggesting potential applications of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate in developing new antibacterial agents. Additionally, the conductance and solvent behavior studies in 60% DMSO solutions provide valuable data for predicting the behavior of the compound in biological systems or during synthesis .
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- Synthesis of Chlorohydroxybenzenesulfonyl Derivatives : 2,4-Dichlorophenyl compounds have been synthesized and studied for their potential as herbicides, showcasing their utility in agricultural chemistry (Cremlyn & Cronje, 1979).
Chemical and Physical Properties
- Conductance and Solvent Behavior : Research has been conducted on the conductance of similar chlorophenyl-dioxopyrimidine compounds in solvent mixtures, providing insights into their interactions and solvent properties (Gaware, 2021).
- Thermodynamic Studies : Thermodynamic properties like Gibb’s free energy, entropy change, and enthalpy change of similar compounds have been studied, indicating their potential for various chemical applications (Gaware, 2020).
Environmental Impact and Detection
- Herbicide Transformation Products : Investigations into the environmental waters have included the detection of transformation products of similar herbicides, relevant for environmental monitoring and safety (Laganà et al., 2002).
Chemical Reactions and Mechanisms
- Sulfonation and Sulfation Reactions : Studies on the sulfonation of dichlorophenols, including compounds similar to (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, provide detailed insights into chemical reaction mechanisms (Wit & Cerfontain, 2010).
Optical Properties and Imaging
- Fluorescence Probes for pH Sensing : Indolium-based fluorescence probes, which could be structurally related to dichlorophenyl-dioxopyrimidine compounds, have been developed for detecting extreme acidity or alkalinity, useful in various scientific applications (Li et al., 2019).
Orientations Futures
While specific future directions for “(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” are not available, there is a general interest in the synthesis of new derivatives of pyrimidines and other heterocyclic compounds due to their diverse biological activities . These compounds could potentially be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O5S/c1-15-6-10(11(17)16(2)12(15)18)22(19,20)21-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMNEIGYYOQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

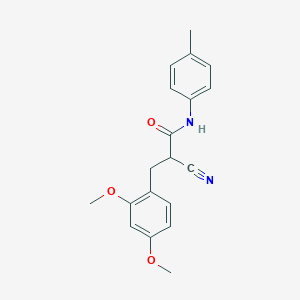
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)
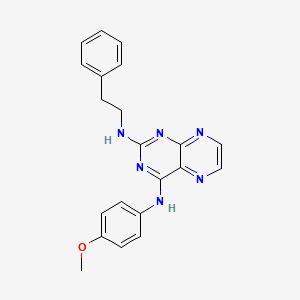

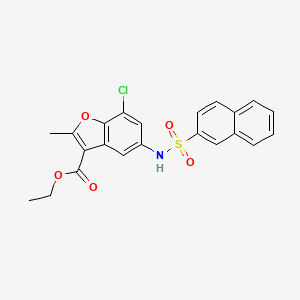
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
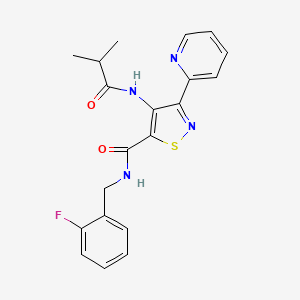
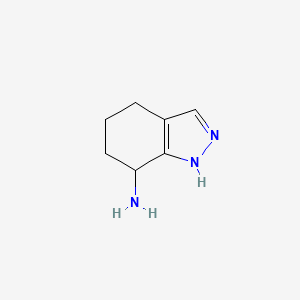
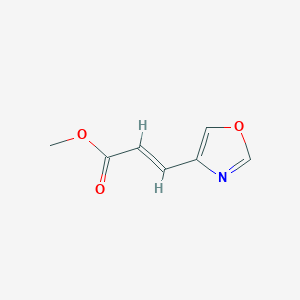

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
